4-[(2,2-Dimethylpropyl)amino]-3-methylphenol

Catalog No.
S12915435
CAS No.
887587-77-1
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol

CAS Number

887587-77-1

Product Name

4-[(2,2-Dimethylpropyl)amino]-3-methylphenol

IUPAC Name

4-(2,2-dimethylpropylamino)-3-methylphenol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-9-7-10(14)5-6-11(9)13-8-12(2,3)4/h5-7,13-14H,8H2,1-4H3

InChI Key

CRLNKIGMTAFKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NCC(C)(C)C

4-[(2,2-Dimethylpropyl)amino]-3-methylphenol is an organic compound characterized by its unique structure, which includes a 3-methylphenol moiety substituted with a 2,2-dimethylpropylamino group. This compound can be classified as an aromatic amine due to the presence of the amino group attached to an aromatic ring. Its molecular formula is C13H19NC_{13}H_{19}N and it has a molecular weight of approximately 205.3 g/mol. The compound exhibits a phenolic structure, which contributes to its chemical reactivity and potential biological activity.

Due to the presence of both the amino group and the phenolic hydroxyl group:

  • Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The compound may also undergo reduction under specific conditions, particularly affecting the nitrogen functionality.

These reactions make 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol a versatile intermediate in organic synthesis.

The synthesis of 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol typically involves the reaction of 3-methylphenol with 2,2-dimethylpropylamine. This reaction can be performed under controlled conditions to ensure high yield and purity:

  • Reagents: 3-methylphenol and 2,2-dimethylpropylamine.
  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation and may require a catalyst.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

4-[(2,2-Dimethylpropyl)amino]-3-methylphenol has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing more complex pharmaceutical agents.
  • Agriculture: Potential use in agrochemicals due to its biological activity.
  • Material Science: May serve as an intermediate in the production of polymers or other materials.

Research into the interactions of 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol with biological systems is essential for understanding its potential applications. Interaction studies could involve:

  • Enzyme Inhibition Assays: To determine if this compound affects specific metabolic pathways.
  • Binding Studies: To evaluate how well it interacts with various receptors or proteins.

These studies can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
4-Amino-3-methylphenolContains an amino group at the para positionKnown for its use in dye manufacturing
4-(Aminomethyl)-3-methylphenolFeatures an aminomethyl group on the aromatic ringExhibits different reactivity patterns
4-(Isopropylamino)-3-methylphenolHas an isopropylamino substituentDifferent steric effects compared to dimethylpropyl
N,N-DimethylanilineA simple aromatic amine without phenolic hydroxylCommonly used as a precursor in dye synthesis

Uniqueness

4-[(2,2-Dimethylpropyl)amino]-3-methylphenol is unique due to its specific substitution pattern that combines both steric bulk from the dimethylpropyl group and reactivity from the phenolic structure. This combination may lead to distinctive chemical properties and biological activities not observed in simpler analogs. Its ability to participate in various

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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